Product packaging for Moxiraprine(Cat. No.:CAS No. 82239-52-9)

Moxiraprine

Cat. No.: B1208426
CAS No.: 82239-52-9
M. Wt: 314.4 g/mol
InChI Key: ADRHYFBXMFKHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Note: The following is a generic template. Specific details on Moxiraprine's applications, mechanism of action, and research value must be obtained from scientific literature or internal data. This compound is a chemical compound provided for non-clinical life science research. Products labeled For Research Use Only (RUO) are essential tools for scientific investigations, drug discovery, and the development of new diagnostic tools . They are not intended for diagnostic or therapeutic procedures in humans or animals. Key Characteristics for Researchers: • Research Applications: [Detail specific areas such as oncology, neurology, etc.] • Mechanism of Action: [Describe the specific biological target and molecular mechanism] • Research Value: [Explain its significance in a particular field of study] This product is strictly for research purposes in laboratory settings. It is the responsibility of the end-user to validate the test for their specific application and to ensure all necessary ethical and regulatory guidelines are followed.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N4O2 B1208426 Moxiraprine CAS No. 82239-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82239-52-9

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-[5-methyl-6-(2-morpholin-4-ylethylamino)pyridazin-3-yl]phenol

InChI

InChI=1S/C17H22N4O2/c1-13-12-16(14-2-4-15(22)5-3-14)19-20-17(13)18-6-7-21-8-10-23-11-9-21/h2-5,12,22H,6-11H2,1H3,(H,18,20)

InChI Key

ADRHYFBXMFKHDO-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)O

Synonyms

3-(2-morpholinoethylamino)-4-methyl-6-(4-hydroxyphenyl)pyridazine
CM 30366
CM-30366

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies for Moxiraprine Research

Advanced Synthetic Routes for Moxiraprine Analogs

The synthesis of this compound and its analogs hinges on the construction of the core 3,6-disubstituted pyridazine (B1198779) scaffold. Various synthetic methodologies for pyridazine derivatives have been reported, which can be adapted for the preparation of a diverse library of this compound analogs. researchgate.netrjptonline.orgiglobaljournal.com

Exploration of Novel Reaction Pathways and Methodologies

The classical and most common approach to the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. iglobaljournal.com For this compound analogs, this would typically involve a γ-keto acid or ester as the starting material.

Recent advancements in synthetic organic chemistry offer more sophisticated and efficient routes. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used for the functionalization of the pyridazine ring. mdpi.com This allows for the introduction of a wide array of aryl or heteroaryl substituents at specific positions, which is highly valuable for generating chemical diversity in this compound analogs.

Another modern approach is the use of aza-Diels-Alder reactions, which can provide a regioselective pathway to pyridazine derivatives under mild conditions. tandfonline.com The inverse electron-demand aza-Diels-Alder reaction, in particular, offers a powerful tool for the construction of the pyridazine core from readily available starting materials.

One-pot synthetic procedures are also gaining traction due to their efficiency and reduced environmental impact. A one-pot synthesis of 3,6-disubstituted pyridazines has been developed starting from β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate, offering a streamlined route to the core structure of this compound analogs. thieme-connect.com

A general synthetic scheme for a this compound analog, based on established pyridazine synthesis, is depicted below:

StepReactionReactantsConditionsProduct
1CondensationA suitable γ-ketoacid and hydrazine hydrateReflux in a suitable solvent (e.g., ethanol)A dihydropyridazinone intermediate
2HalogenationThe dihydropyridazinone and a halogenating agent (e.g., POCl₃)HeatingA chloropyridazine intermediate
3Nucleophilic SubstitutionThe chloropyridazine and a desired amineBase, solvent (e.g., DMF)This compound analog

Stereoselective Synthesis Approaches for this compound Isomers

While this compound itself is not chiral, the introduction of chiral centers into its analogs can be a key strategy to improve potency and reduce off-target effects. Stereoselective synthesis aims to produce a single stereoisomer, which is crucial as different enantiomers or diastereomers of a drug can have vastly different pharmacological and toxicological profiles.

For this compound analogs, stereocenters could be introduced in the side chains attached to the pyridazine core. For example, if a chiral amine is used in the final nucleophilic substitution step, a pair of diastereomers could be formed. The separation of these diastereomers can be achieved by chromatography.

Alternatively, stereoselective synthesis can be employed to create chiral building blocks before their incorporation into the final molecule. For instance, the synthesis of steroidal pyridazine-3,6-diones has been reported, demonstrating the application of stereoselective methods in complex pyridazine-containing molecules. amazonaws.com While not directly analogous to this compound, these methods highlight the feasibility of controlling stereochemistry in related systems.

Scale-Up Considerations in Research Synthesis

The transition from laboratory-scale synthesis to larger-scale production for extensive preclinical and clinical studies presents several challenges. While specific scale-up data for this compound is not publicly available, general principles of process chemistry would apply. Key considerations include:

Cost and availability of starting materials: For large-scale synthesis, starting materials must be readily available and affordable.

Reaction safety and efficiency: Reactions need to be robust, reproducible, and safe to perform on a larger scale. Exothermic reactions, for example, require careful temperature control.

Purification methods: Chromatographic purification, which is common in laboratory-scale synthesis, is often not practical for large-scale production. Crystallization, distillation, and extraction are preferred methods.

Waste management: The environmental impact of the synthesis becomes a significant factor at a larger scale, necessitating the use of greener solvents and reagents where possible.

Chemical Modifications for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to drug discovery, providing insights into how different parts of a molecule contribute to its biological activity. acs.org By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key pharmacophoric features and optimize the compound's properties.

Design and Synthesis of Chemically Diverse Analogs

The this compound scaffold offers several points for chemical modification to explore the SAR. The primary areas for derivatization include:

The substituent at the 6-position of the pyridazine ring: The phenyl group in this compound can be replaced with other aromatic or heteroaromatic rings to investigate the impact on receptor binding or enzyme inhibition.

The side chain at the 3-position: The length and nature of the linker between the pyridazine ring and the terminal amine can be varied. The morpholine (B109124) ring can be replaced with other cyclic or acyclic amines to probe the importance of this group for activity.

Substitution on the pyridazine ring itself: Introducing substituents at the 4- and 5-positions of the pyridazine ring can influence the electronic properties and conformation of the molecule.

The synthesis of these analogs would follow the general synthetic routes outlined in section 2.1.1, utilizing a diverse range of starting materials. For example, a variety of substituted γ-ketoacids and amines can be used to generate a library of this compound analogs.

A hypothetical SAR study on this compound analogs could yield data as presented in the table below:

AnalogR1 (at position 6)R2 (amine)Biological Activity (IC₅₀, nM)
This compoundPhenylMorpholineX
Analog 14-FluorophenylMorpholineY
Analog 22-ThienylMorpholineZ
Analog 3PhenylPiperidineA
Analog 4PhenylN-methylpiperazineB

Deuteration and Isotopic Labeling for Mechanistic and PK/PD Research

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), has emerged as a valuable strategy in drug development to improve pharmacokinetic properties. dovepress.comnih.govresearchgate.netresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.

For this compound, deuteration could be strategically applied to positions susceptible to metabolic oxidation by cytochrome P450 enzymes. This could lead to:

Increased metabolic stability: A slower rate of metabolism can lead to a longer half-life and increased drug exposure.

Reduced formation of toxic metabolites: By blocking certain metabolic pathways, the formation of potentially harmful metabolites can be minimized.

Improved safety profile: A more predictable metabolic profile can lead to a better safety and tolerability profile. dovepress.com

The synthesis of deuterated this compound analogs would involve the use of deuterated starting materials or reagents. For example, a deuterated amine could be used in the final step of the synthesis to introduce deuterium into the side chain.

Isotopic labeling with radioactive isotopes such as ¹⁴C or ³H is also crucial for PK/PD studies. These labeled compounds allow for the tracking of the drug and its metabolites in biological systems, providing essential information on absorption, distribution, metabolism, and excretion (ADME). The synthesis of radiolabeled this compound would follow similar synthetic routes, using a labeled precursor at a late stage of the synthesis to maximize radiochemical yield.

Prodrug Design Principles and Their Application to this compound Research

Strategies for Enhanced Biological Delivery in Preclinical Models

To improve the delivery of therapeutic agents to their target sites, various strategies are employed in preclinical research, often utilizing animal models. nih.gov The choice of an animal model is crucial and depends on the specific research question; for instance, small animals like rats and mice are often used for initial absorption studies, while larger animals such as rabbits and dogs may be used for more detailed pharmacokinetic analyses. nih.gov

Strategies to enhance drug delivery can include:

Chemical Modification : Altering the physicochemical properties of the drug, such as its lipophilicity, to improve its ability to cross biological membranes. justia.com

Formulation with Permeation Enhancers : Incorporating substances into the drug formulation that temporarily alter the permeability of biological membranes, such as the skin or mucous membranes, to facilitate drug absorption. justia.com

Advanced Drug Delivery Systems : Utilizing systems like liposomes or nanoparticles to encapsulate the drug, protecting it from premature degradation and controlling its release. mdpi.com

These strategies are evaluated in various preclinical models, including in vivo studies in animals like rats or pigs, and ex vivo models using isolated tissues. nih.govmdpi.com While these are established methods for assessing drug delivery, specific studies documenting the use of these strategies to enhance the biological delivery of this compound in preclinical models have not been identified in the reviewed literature.

Enzymatic and Non-Enzymatic Conversion Mechanisms in Research

The conversion of a prodrug back to its active form is a critical step for its therapeutic action. This biotransformation can occur through two primary mechanisms: enzymatic and non-enzymatic conversion. nih.gov

Enzymatic Conversion: This is the most common mechanism for prodrug activation. nih.gov The body's enzymes recognize the promoiety and cleave the bond linking it to the parent drug. The types of enzymes involved are diverse and can be specific to certain tissues, which allows for targeted drug release. nih.govnih.gov For example, ester-linked prodrugs are often hydrolyzed by esterase enzymes found throughout the body. justia.com The design of the prodrug influences which enzymes will act upon it, thereby controlling where and when the active drug is released. justia.com

Non-Enzymatic Conversion: This type of conversion relies on the chemical environment within the body rather than specific enzymes. The transformation is typically triggered by physiological conditions such as pH. nih.gov For instance, a prodrug might be designed to be stable at the neutral pH of the blood but to hydrolyze and release the active drug in the acidic environment of a tumor. Non-enzymatic processes can also include reactions like spontaneous hydrolysis or oxidation. nih.gov

The table below summarizes the general characteristics of these conversion mechanisms.

Conversion MechanismTriggerKey Characteristics
Enzymatic Specific enzymes (e.g., esterases, peptidases)High specificity, can be tissue-selective, most common prodrug activation pathway. justia.comnih.gov
Non-Enzymatic Physiological conditions (e.g., pH, redox potential)Chemically driven, relies on the local environment, less specific than enzymatic conversion. nih.gov

While these mechanisms are fundamental to prodrug research, literature detailing the specific enzymatic or non-enzymatic conversion pathways for potential this compound prodrugs is not available.

Molecular and Cellular Mechanisms of Action Research of Moxiraprine

Target Identification Methodologies for Chemical Compounds

Target identification is the crucial first step in understanding how a bioactive molecule exerts its effects. ddtjournal.com This process aims to pinpoint the specific proteins, nucleic acids, or other biomolecules with which the compound interacts to produce a pharmacological response. pelagobio.com The validation of these targets is essential to de-risk drug development programs by confirming a causal relationship between the target and the disease phenotype. ddtjournal.comconceptlifesciences.com Modern research utilizes a combination of experimental and computational techniques to discover and validate drug targets.

Genomics and proteomics are fundamental disciplines in the identification of new drug targets and the elucidation of disease mechanisms. pelagobio.com These "omics" technologies allow for a large-scale analysis of genes and proteins within a biological system, providing a broad view of the molecular changes induced by a compound.

Genomic Approaches: These methods analyze an organism's complete set of genetic material (genome) to identify genes associated with a disease or a drug's mechanism of action. pelagobio.com For a compound like moxiraprine, researchers might use techniques such as DNA microarrays or next-generation sequencing (NGS) to compare the gene expression profiles of cells treated with the compound against untreated cells. criver.com Significant changes in the expression of specific genes can point towards the pathways being modulated by the compound and, consequently, its potential targets.

Proteomic Approaches: Proteomics involves the large-scale study of proteins, their structures, functions, and interactions. pelagobio.com Since proteins are the most common drug targets, proteomic techniques are invaluable for target identification. google.comnih.gov Methods like two-dimensional gel electrophoresis and mass spectrometry can be used to identify proteins whose expression levels or post-translational modification states are altered upon treatment with a compound. google.com These changes can reveal the protein targets that are directly or indirectly affected by the molecule's activity. ozmosi.com

Affinity-based chemoproteomics is a powerful and widely used strategy for the direct identification of a compound's protein targets from complex biological samples like cell lysates. conceptlifesciences.comyoutube.com This method relies on the specific binding interaction between the drug and its target. youtube.com

The general workflow involves chemically modifying the compound of interest (e.g., this compound) to create a "probe" by attaching a linker and a reporter tag, such as biotin. conceptlifesciences.complos.org This probe is then immobilized on a solid support, like agarose (B213101) beads, creating an affinity matrix. plos.org When a cell lysate is passed over this matrix, proteins that bind to the compound are captured. youtube.comgoogle.com After washing away non-specifically bound proteins, the captured target proteins are eluted and identified using mass spectrometry. conceptlifesciences.com To distinguish true targets from false positives, competition experiments are often performed, where the cell lysate is pre-incubated with an excess of the original, unmodified compound, which should prevent the true targets from binding to the immobilized probe. plos.orggoogle.com

With the vast amount of biological and chemical data available, computational methods have become indispensable for predicting potential drug-target interactions, thereby saving significant time and resources. ijcai.orgmdpi.com These in silico approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Methods: These approaches are founded on the principle that structurally similar molecules are likely to have similar biological activities and bind to similar targets. mdpi.com Algorithms compare the chemical structure of a new compound, like this compound, to databases of known bioactive molecules. If the new compound is highly similar to a known ligand for a specific receptor, it is predicted to bind to that same receptor. ijcai.org

Structure-Based Methods (Molecular Docking): When the three-dimensional (3D) structure of a potential protein target is known, molecular docking simulations can be used to predict if and how a compound will bind to it. plos.orgijcai.org This technique computationally places the small molecule into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. ijcai.org Large-scale docking can be performed where a library of drugs is screened against numerous protein targets to identify potential on- and off-target interactions. plos.org

Genetic perturbation technologies, such as RNA interference (RNAi) and CRISPR-Cas9, allow for the systematic silencing or knockout of specific genes in cellular models. broadinstitute.orgbiocompare.com These tools are extremely powerful for validating drug targets and elucidating gene function. broadinstitute.orggoodmancancer.ca The principle is that if a drug's effect is lost when a particular gene is silenced, that gene (or its protein product) is likely the drug's target. biocompare.com

For instance, to test a hypothesis that this compound acts through a specific receptor, one could use CRISPR to create a cell line in which the gene for that receptor is knocked out. If this compound no longer elicits a cellular response in this modified cell line compared to the normal (wild-type) cells, it provides strong evidence that the knocked-out receptor is indeed the target. plos.orgbiorxiv.org Large-scale genetic screens can be performed to identify genes that, when perturbed, alter a cell's sensitivity to a drug, providing broad insights into the drug's mechanism of action and potential resistance mechanisms. plos.org

Investigation of Receptor Binding and Ligand-Target Interactions

Once potential targets have been identified, their interaction with the ligand must be characterized quantitatively. This involves detailed studies to measure the affinity and kinetics of the binding interaction, which are crucial for understanding the compound's potency and selectivity.

In vitro receptor binding assays are a cornerstone of pharmacology, used to determine how strongly a compound binds to a specific receptor. nih.gov These assays are essential for confirming primary targets and for screening against a wide panel of other receptors to identify potential off-target interactions. oncodesign-services.com

A common format is the competitive binding assay, which measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity. nih.govoncodesign-services.com The assay is performed by incubating the receptor source (e.g., cell membranes), the radioligand, and various concentrations of the test compound. sygnaturediscovery.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. nih.gov This value can be converted to an affinity constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. sygnaturediscovery.com A lower Ki value signifies a higher binding affinity. nih.gov

Screening a compound like this compound against a panel of receptors (e.g., various dopamine (B1211576), serotonin (B10506), adrenergic, and histamine (B1213489) receptor subtypes) provides a "receptor binding profile." psychiatrictimes.com This profile is critical for predicting the compound's therapeutic effects and its potential for side effects, which are often caused by binding to unintended off-targets. nih.govnih.gov

The table below provides an illustrative example of the kind of data generated from an in vitro receptor binding assay for a hypothetical compound with a profile similar to that expected for a dopamine D2 antagonist.

Target ReceptorKi (nM)
Primary Target
Dopamine D215
Off-Targets
Dopamine D345
Dopamine D490
Serotonin 5-HT2A250
Serotonin 5-HT1A800
Alpha-1 Adrenergic>1000
Histamine H1>1000
This table is for illustrative purposes only and does not represent actual experimental data for this compound. It demonstrates a typical binding profile for a selective Dopamine D2 receptor antagonist, showing high affinity for the primary target and progressively lower affinity for various off-targets.

Characterization of Agonist/Antagonist Properties in Cellular Models

To determine how a compound like this compound functions at a receptor, in vitro functional assays are essential. mdpi.comripublication.com These cellular models help classify the compound as an agonist (which activates a receptor), an antagonist (which blocks a receptor), or a partial agonist. psychiatrictimes.com Functional assays measure a specific cellular response following the application of the compound. For G-protein coupled receptors (GPCRs), which include dopamine and serotonin receptors, these responses can include changes in second messenger levels or ion channel activity. creative-biolabs.comnih.govnih.gov

Preclinical behavioral studies suggest that this compound possesses dopamine-like activities. For instance, its effects were antagonized by haloperidol, a known dopamine receptor antagonist. ncats.io Furthermore, its behavioral profile was found to be qualitatively and quantitatively similar in most aspects to the dopamine agonist Bromocriptine (B1667881). ncats.io This suggests an interaction with the dopamine system. Additionally, other research has pointed towards effects on serotonin neurotransmission. ncats.io

The specific nature of this interaction (agonist vs. antagonist) at a given receptor is quantified using pharmacological parameters derived from concentration-response curves. An antagonist's potency, for example, can be determined using Schild analysis, which calculates the equilibrium constant (KB) or the pA2 value. nih.gov While detailed in vitro functional assay data for this compound is not extensively available in public literature, it has been categorized as a potential serotonin receptor antagonist. googleapis.com

Table 1: Illustrative Data from a Functional Antagonism Assay

This table provides an example of how data from a functional assay characterizing an antagonist would be presented. The values are hypothetical and for illustrative purposes only.

Structural Biology Approaches (e.g., Co-crystallization, Cryo-EM) for Ligand-Protein Complexes

Structural biology techniques are pivotal for visualizing the precise interaction between a ligand, such as this compound, and its protein target at an atomic level. Methods like X-ray co-crystallization and cryogenic electron microscopy (Cryo-EM) can reveal the specific binding pocket, the key amino acid residues involved, and the conformational changes in the protein upon ligand binding.

Co-crystallization involves forming a crystal of the protein-ligand complex, which is then analyzed using X-ray diffraction to determine the three-dimensional structure. This approach provides high-resolution details of the binding interface. Cryo-EM is used for larger protein complexes or those that are difficult to crystallize; it involves flash-freezing the sample and imaging it with an electron microscope to reconstruct a 3D model.

At present, there are no publicly available co-crystal or Cryo-EM structures of this compound bound to a receptor or any other protein target. Such structural data would be invaluable for understanding its mechanism of action and for guiding the rational design of new molecules with improved properties.

Table 2: Overview of Structural Biology Techniques for Ligand-Protein Analysis

Downstream Signaling Pathway Analysis in Preclinical Models

Beyond the initial binding event at the receptor, it is critical to understand how a compound modulates the subsequent intracellular signaling pathways. This analysis reveals the functional consequences of receptor interaction within the cell.

Cell-Based Reporter Assays

Cell-based reporter assays are powerful tools for studying the activation or inhibition of specific signaling pathways. nih.gov These assays utilize genetically engineered cell lines that express a reporter gene (such as luciferase or green fluorescent protein) under the control of a response element. nih.gov This response element is activated by transcription factors that are, in turn, regulated by a specific signaling cascade. For example, a cAMP response element (CRE) can be linked to a luciferase reporter to measure the activation of Gs-coupled GPCRs, which increase intracellular cAMP. nih.gov

For a compound like this compound, which may act as an antagonist at Gi-coupled dopamine or serotonin receptors, a reporter assay could be used to measure its ability to block agonist-induced inhibition of forskolin-stimulated cAMP production. nih.govinnoprot.com While these assays are standard in drug discovery for characterizing receptor function, specific data from reporter assays detailing this compound's activity have not been published.

Table 3: Common Reporter Gene Assay Formats

Biochemical Pathway Modulation Studies

Biochemical assays directly measure the changes in key signaling molecules within the cell after drug treatment. These studies often focus on second messengers, which are small intracellular molecules that relay signals from receptors to downstream targets. google.com.pg Key second messenger systems include:

Cyclic AMP (cAMP): Regulated by adenylyl cyclase and modulated by Gs and Gi-coupled receptors. google.com.pg

Inositol trisphosphate (IP3) and Diacylglycerol (DAG): Produced from the hydrolysis of PIP2 by phospholipase C (PLC) following the activation of Gq-coupled receptors. innoprot.cominnoprot.com

An antagonist like this compound would be expected to block an agonist's ability to either increase or decrease the levels of these second messengers. For instance, at a D2 dopamine receptor (a Gi-coupled receptor), an agonist like quinpirole (B1680403) decreases cAMP levels; an antagonist would prevent this decrease. innoprot.com At a 5-HT2A serotonin receptor (a Gq-coupled receptor), an agonist would increase IP3 and DAG, leading to calcium mobilization, a response that an antagonist would block. innoprot.com Although these are the expected mechanisms, specific studies quantifying this compound's direct modulation of these biochemical pathways are not readily found in the literature.

Gene Expression and Proteomic Profiling in Response to this compound

To gain a comprehensive understanding of a drug's cellular impact, researchers employ large-scale analysis techniques like gene expression profiling (transcriptomics) and proteomics. google.com.pg

Gene Expression Profiling: This technique, often performed using microarrays or RNA-sequencing, measures the expression levels of thousands of genes simultaneously. It reveals which genes are turned on or off in response to this compound treatment, providing insights into the cellular processes and pathways affected over a longer term.

Proteomic Profiling: Proteomics involves the large-scale study of proteins, typically using mass spectrometry. google.com.pg It can quantify changes in the levels of thousands of proteins in a cell or tissue after drug exposure. This provides a direct look at the functional molecules of the cell and can identify changes in protein expression, post-translational modifications, and protein-protein interactions that are not visible at the gene expression level.

These "omics" approaches can uncover novel mechanisms of action, identify potential biomarkers for drug response, and provide a broad view of a compound's cellular effects. However, specific gene expression or proteomic datasets resulting from this compound treatment are not currently available in public databases.

Table 4: Comparison of Profiling Methods

Preclinical Pharmacological Profiling of Moxiraprine

In Vitro Pharmacology Studies: A Notable Absence of Data

Despite the importance of in vitro studies in elucidating the mechanism of action of a compound, there is no publicly available information on the in vitro pharmacological profiling of Moxiraprine. The following subsections, which are critical for a thorough preclinical evaluation, remain uncharacterized for this compound.

Enzyme Inhibition and Activation Assays

No studies have been identified that report on the effects of this compound on specific enzymes. Therefore, its potential to inhibit or activate key enzymes involved in neurotransmitter metabolism or other signaling pathways is unknown.

Ion Channel and Transporter Modulation Studies

There is a lack of data regarding the interaction of this compound with ion channels and neurotransmitter transporters. Such studies are crucial for understanding its potential effects on neuronal excitability and synaptic transmission.

Cell-Based Functional Assays

Information from cell-based functional assays, which would provide insights into the cellular responses to this compound, is not available. These assays are essential for confirming the compound's mechanism of action in a biological context.

High-Throughput Screening (HTS) Methodologies

No published research indicates that this compound has been subjected to high-throughput screening against a broad range of biological targets. HTS is a common approach in modern drug discovery to identify the primary targets and potential off-target effects of a compound.

In Vivo Animal Model Systems for Pharmacological Characterization

The existing preclinical data for this compound is primarily derived from in vivo studies in mice and rats, focusing on its behavioral effects related to dopaminergic and serotonergic systems.

Selection and Validation of Relevant Preclinical Disease Models

Preclinical investigations of this compound have utilized established animal models to explore its potential antidepressant and dopamine-modulating properties.

In studies with rats, this compound was shown to induce stereotyped behavior and antagonize catalepsy induced by haloperidol, suggesting an interaction with the dopamine (B1211576) system. nih.gov Further investigations in a mouse model of Parkinson's disease, using 6-hydroxydopamine (6-OHDA)-lesioned mice, demonstrated that this compound induced contralateral rotations. nih.gov This effect is characteristic of dopamine receptor agonists in this model. Notably, when administered prior to the neurotoxin, this compound appeared to protect against 6-OHDA-induced neurotoxicity. nih.gov The behavioral effects of this compound were compared to other dopamine-active compounds, with its profile showing similarities to the direct dopamine agonist bromocriptine (B1667881). nih.gov In contrast, its effects differed from indirect dopamine agonists like (+)-amphetamine and nomifensine. nih.gov

The serotonergic system has also been implicated in the mechanism of action of this compound. In a study investigating the inhibition of mouse-killing behavior, a model used to assess potential antidepressant and anti-aggressive properties, this compound was found to be effective. nih.gov Its activity in this model was compared with minaprine (B1677143) and SR 95191, with the study noting that this compound itself does not inhibit monoamine oxidase (MAO) activity. nih.gov

The table below summarizes the key findings from the in vivo studies conducted on this compound.

Animal ModelKey FindingsReference Compound(s)
RatsInduced stereotyped behavior; Antagonized haloperidol-induced catalepsy.Haloperidol
6-OHDA-lesioned miceInduced contralateral rotations; Protected against 6-OHDA neurotoxicity.Bromocriptine, Apomorphine, (+)-Amphetamine, Nomifensine
Mouse-killing behavior modelInhibited mouse-killing behavior.Minaprine, SR 95191

Experimental Design for Investigating Biological Responses

The preclinical investigation of this compound's biological effects has utilized established animal models to characterize its dopamine-like activity. The experimental designs focused on observing behavioral outputs in rodents that are sensitive to modulation of the dopamine system.

In studies with rats, the experimental design involved the induction of stereotyped behavior, a repetitive and patterned motor activity, following the administration of this compound. nih.gov This is a classic behavioral assay used to screen for dopamine agonist activity. Another key experimental setup was the antagonism of catalepsy induced by haloperidol, a dopamine D2 receptor antagonist. nih.gov The ability of this compound to reverse this state of motor immobility was assessed to understand its functional dopamine-like effects. These experiments were conducted using both parenteral and oral administration routes to evaluate the compound's activity profile. nih.gov

In mice, a well-established model of Parkinson's disease was employed, involving the unilateral lesioning of the substantia nigra with the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov The primary endpoint in this model was the observation of contralateral rotations (turning away from the lesioned side), which is indicative of a direct or indirect stimulation of dopamine receptors in the dopamine-depleted striatum. nih.gov this compound was administered to these 6-OHDA-lesioned mice to assess its ability to induce this rotational behavior. nih.gov Furthermore, experiments were designed to investigate the neuroprotective potential of this compound by administering it prior to the 6-OHDA lesioning to see if it could protect against the neurotoxicity. nih.gov Direct administration of this compound into the striatum of mice was also performed to elicit contralateral rotations and further pinpoint its site of action. nih.gov

To probe the underlying mechanism, the behavioral effects induced by this compound, such as stereotypies and rotations, were challenged with various pharmacological agents. The experimental design included the pre-treatment with the dopamine antagonist haloperidol, the tyrosine hydroxylase inhibitor alpha-methyl-p-tyrosine (which depletes catecholamines), and the vesicular monoamine transporter inhibitor reserpine (B192253) (which depletes monoamine stores). nih.gov The antagonism of this compound's effects by these agents provided insights into its dependence on the integrity of the dopamine system. nih.gov

Biomarker Identification and Validation in Animal Studies

Specific biomarker identification and validation studies for this compound are not extensively detailed in the available literature. However, based on its demonstrated dopamine-like activity, the identification and validation of relevant biomarkers would likely focus on neurochemical and receptor-based indicators.

For a compound like this compound that acts on the dopaminergic system, potential neurochemical biomarkers could include the measurement of dopamine and its metabolites, such as 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in key brain regions like the striatum and nucleus accumbens. nih.gov Changes in the levels of these neurochemicals following this compound administration in animal models could serve as a biochemical correlate of its pharmacological activity.

Receptor occupancy studies would be another crucial aspect of biomarker validation. Techniques such as positron emission tomography (PET) or ex vivo autoradiography could be employed to determine the extent to which this compound binds to and occupies dopamine receptors (specifically D2-like receptors, given its functional profile) in the living brain of animal subjects. Establishing a relationship between receptor occupancy and the observed behavioral effects would be a key validation step.

Furthermore, downstream signaling molecules and gene expression changes in response to this compound's action on dopamine receptors could be explored as potential biomarkers. This could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or the phosphorylation state of proteins involved in dopamine signaling cascades, such as DARPP-32. While specific studies validating these biomarkers for this compound are not reported, these approaches are standard in the preclinical development of dopaminergic drugs. nih.govnih.gov

Comparative Pharmacology of this compound with Related Chemical Entities

Profiling Against Known Chemical Scaffolds

This compound is an aminopyridazine derivative. nih.gov The pyridazine (B1198779) and aminopyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. rsc.orgresearchgate.netnih.gov

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a core component of many compounds with activities including anticancer, anti-inflammatory, and antihypertensive effects. researchgate.netmdpi.com In the context of central nervous system activity, derivatives of the related pyridazinone structure have been investigated for antidepressant and anxiolytic properties. mdpi.com The inclusion of the pyridazine ring in a molecule can influence its physicochemical properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

The aminopyridine scaffold is also a well-established pharmacophore. rsc.orgresearchgate.net Compounds containing this moiety have demonstrated a broad spectrum of biological effects, including anticonvulsant, anti-inflammatory, and antimicrobial activities. researchgate.net The presence of the amino group on the pyridine (B92270) ring can significantly influence the electronic properties of the molecule and its ability to form hydrogen bonds, which is crucial for receptor binding. rsc.org

The combination of these structural features in this compound as an aminopyridazine derivative places it within a chemical class known for its diverse interactions with biological systems. Structure-activity relationship studies of related aminopyridazine derivatives, such as minaprine, have shown that substitutions on the pyridazine ring can dissociate serotonergic and dopaminergic activities. nih.gov Specifically, the dopaminergic activity appears to be linked to the presence of a para-hydroxylated aryl ring at the 6-position of the pyridazine ring. nih.gov

Mechanistic Differentiators in Preclinical Activity

The preclinical behavioral profile of this compound distinguishes it from other direct and indirect dopamine-like drugs, suggesting a unique mechanistic profile.

A key differentiator is observed in its interaction with monoamine synthesis and storage. The stereotyped behaviors induced by this compound were sensitive to antagonism by both alpha-methyl-p-tyrosine and reserpine. nih.gov This indicates that this compound's effects are, at least in part, dependent on the presence of newly synthesized and stored dopamine. This contrasts with the effects of the direct dopamine receptor agonist apomorphine, whose stereotypy-inducing effects were found to be insensitive to these depleting agents. nih.gov This suggests that this compound is not a simple direct dopamine receptor agonist in the same manner as apomorphine.

When compared to indirect dopamine agonists like (+)-amphetamine and nomifensine, this compound demonstrated higher potency in inducing rotational behavior in 6-OHDA-lesioned mice. nih.gov A significant mechanistic differentiator is the direction of rotation. This compound, similar to direct-acting agonists, induces contralateral rotations, suggesting a direct action on postsynaptic dopamine receptors in the denervated striatum. nih.gov In contrast, (+)-amphetamine and nomifensine, which act by releasing and blocking the reuptake of dopamine, respectively, induced ipsilateral rotations in this model. nih.gov

The behavioral profile of this compound was found to be qualitatively and quantitatively similar in many aspects to that of bromocriptine, a direct dopamine D2 receptor agonist. nih.gov This similarity suggests that this compound's primary mechanism of action likely involves a direct agonistic effect at dopamine receptors. However, its sensitivity to dopamine depletion, unlike apomorphine, points to a more complex or "atypical" dopamine-like activity. nih.gov

Compound Behavioral Effect Sensitivity to α-MPT/Reserpine Rotation in 6-OHDA Mice Potency Comparison
This compound Stereotypy, Anti-catalepsySensitiveContralateralMore potent than (+)-amphetamine and nomifensine
Apomorphine StereotypyInsensitiveContralateralSlightly more potent than this compound
(+)-Amphetamine StereotypySensitiveIpsilateralLess potent than this compound
Nomifensine SensitiveIpsilateralLess potent than this compound
Bromocriptine StereotypyNot specifiedContralateralQualitatively and quantitatively similar to this compound

Table 1: Comparative Preclinical Activity of this compound and Other Dopamine-like Drugs

Structure Activity Relationship Sar and Computational Modeling for Moxiraprine Analogs

Principles and Applications of SAR in Drug Discovery Research

SAR is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. By identifying which parts of a molecule, known as pharmacophores, are essential for its therapeutic effects, researchers can make informed decisions to optimize lead compounds.

The initial step in an SAR study of moxiraprine analogs would be to identify the key structural motifs responsible for its biological effects. This involves synthesizing a series of analogs where specific parts of the this compound scaffold are altered. For instance, modifications could be made to the pyrimidine (B1678525) ring, the piperazine (B1678402) moiety, or the methoxyphenyl group. Each new analog would then be tested in relevant biological assays to determine its potency, selectivity, and efficacy. By comparing the activity of these analogs, researchers could deduce which functional groups are critical for binding to the biological target and eliciting a response. For example, it might be discovered that the methoxy (B1213986) group at a specific position is vital for activity, or that the piperazine ring plays a crucial role in establishing key interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more quantitative approach to SAR. nih.govnih.gov It involves the use of statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov In the context of this compound, a QSAR study would involve compiling a dataset of this compound analogs with their corresponding biological activities. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties.

Statistical techniques like multiple linear regression or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed biological activity. nih.gov A successful QSAR model could then be used to predict the activity of novel, unsynthesized this compound analogs, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

Hypothetical QSAR Data for this compound Analogs

Analog pIC50 LogP Molecular Weight (Da) Polar Surface Area (Ų)
This compound 7.5 3.2 350.4 55.1
Analog 1 7.8 3.5 364.5 55.1
Analog 2 6.9 2.8 336.4 55.1
Analog 3 8.1 3.3 378.5 65.3

This table presents hypothetical data to illustrate the type of information used in a QSAR study.

Fragment-Based Drug Design (FBDD) is an alternative approach to lead discovery. Instead of screening large, complex molecules, FBDD involves screening small, low-molecular-weight chemical fragments. These fragments typically bind to the target protein with low affinity, but their binding is often very efficient in terms of ligand efficiency (binding energy per heavy atom). Once a fragment that binds to a key region of the target is identified, it can be grown or linked with other fragments to create a more potent lead compound. In the context of this compound research, FBDD could be used to identify novel scaffolds or side chains that could be incorporated into the this compound structure to enhance its activity or improve its properties.

Preclinical Pharmacokinetics Pk and Pharmacodynamics Pd Research of Moxiraprine

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Systemsarvojournals.orgbioivt.comhumaneworld.orgnuvisan.com

Preclinical ADME studies are essential for understanding how a potential drug is handled by the body. srce.hrnuvisan.com These investigations are typically conducted in various in vitro and in vivo systems to predict the compound's pharmacokinetic profile. srce.hrnih.gov

In Vitro Metabolic Stability and Metabolite Identificationbioivt.comnuvisan.com

In vitro metabolic stability assays are fundamental in early drug discovery to predict how quickly a compound will be metabolized in the body. nuvisan.comwuxiapptec.comevotec.com These assays typically utilize liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.comwuxiapptec.comevotec.com By incubating a drug candidate with these systems, researchers can determine its intrinsic clearance and metabolic half-life. nuvisan.comevotec.com This information is vital for predicting in vivo clearance and potential drug-drug interactions. nuvisan.com

The identification of metabolites is another critical aspect of preclinical research. nih.govdrugdiscoverytrends.com Understanding the metabolic pathways of a drug is essential as metabolites can contribute to the drug's efficacy, toxicity, or drug-drug interactions. nih.gov Regulatory agencies require the evaluation of any human metabolites that are present at concentrations greater than 10% of the parent drug. nih.govlcms.cz Various analytical techniques, such as high-resolution mass spectrometry, are employed to identify and characterize metabolites in different biological matrices. nih.govthermofisher.com

While specific data on the in vitro metabolic stability and metabolite profile of moxiraprine is not publicly available, the general approach involves incubating this compound with liver microsomes or hepatocytes from different species (e.g., mouse, rat, dog, human) to assess its metabolic rate and identify any resulting metabolites. nuvisan.comuni-halle.deju.edu.jo

Table 1: Representative In Vitro Metabolic Stability Assay Design

ParameterDescription
Test System Liver microsomes or cryopreserved hepatocytes from various species (e.g., human, rat, mouse, dog, monkey). nuvisan.comju.edu.jo
Incubation The test compound is incubated with the test system at 37°C. Samples are taken at various time points.
Analysis The concentration of the parent compound is measured over time using LC-MS/MS. nuvisan.com
Calculations The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Permeability and Transport Studies in Cellular Modelssrce.hrevotec.com

To predict the oral absorption of a drug, in vitro permeability assays are widely used. evotec.commedtechbcn.com The Caco-2 cell permeability assay is a well-established and regulatory-accepted model that mimics the human intestinal barrier. medtechbcn.comgardp.orgnih.gov These cells, derived from a human colorectal carcinoma, form a polarized monolayer with characteristics similar to intestinal enterocytes. evotec.comnih.gov

The assay measures the rate at which a compound moves across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp). bioivt.comnih.gov This value helps classify compounds as having low, moderate, or high permeability, which correlates with their expected in vivo absorption. nih.gov

Furthermore, bidirectional transport studies (measuring movement from the apical to the basolateral side and vice versa) can identify if a compound is a substrate of efflux transporters like P-glycoprotein (P-gp). evotec.comnih.gov P-gp is an important transporter in the cell membrane that pumps foreign substances out of cells and can limit the absorption of drugs. wikipedia.orgnih.gov An efflux ratio greater than two in a Caco-2 assay suggests that the compound is subject to active efflux. evotec.com

Table 2: Caco-2 Permeability Assay Parameters

ParameterDescription
Cell Line Caco-2 cells, cultured to form a confluent monolayer on a semipermeable membrane. evotec.com
Assay Type Unidirectional (Apical to Basolateral) or Bidirectional (Apical to Basolateral and Basolateral to Apical). bioivt.com
Test Compound Added to the donor (apical or basolateral) side of the monolayer. evotec.com
Sampling Samples are taken from the receiver compartment at specific time points. evotec.com
Analysis Compound concentration is quantified by LC-MS/MS. bioivt.com
Output Apparent permeability (Papp) and Efflux Ratio (for bidirectional assays). bioivt.comevotec.com

Protein Binding Characteristics in Plasma and Tissuesnuvisan.com

The extent to which a drug binds to plasma and tissue proteins significantly influences its distribution, clearance, and pharmacological activity. wuxiapptec.comuomustansiriyah.edu.iq Only the unbound or "free" drug is generally considered pharmacologically active and able to diffuse across membranes to reach its target site. wuxiapptec.comuomustansiriyah.edu.iq High plasma protein binding can restrict a drug's distribution to tissues and result in a lower volume of distribution. uomustansiriyah.edu.iq The primary proteins responsible for drug binding in plasma are albumin and α1-acid glycoprotein. pharma-industry-review.combioanalysis-zone.com

Equilibrium dialysis is the gold standard method for determining the percentage of a drug that is bound to plasma proteins. wuxiapptec.com This technique involves separating a drug-containing plasma solution from a buffer solution by a semi-permeable membrane and allowing the free drug to equilibrate across the membrane. wuxiapptec.com

Tissue binding is also a critical parameter, as it affects the drug's distribution and half-life. mdanderson.org Reversible binding to tissue components can create a reservoir for the drug, potentially prolonging its duration of action. mdanderson.org

While specific data for this compound is not available, a typical preclinical assessment would involve determining its binding to plasma proteins from various species, including humans. dovepress.com

Table 3: Common Methods for Determining Protein Binding

MethodPrinciple
Equilibrium Dialysis A semi-permeable membrane separates plasma containing the drug from a buffer solution. At equilibrium, the concentration of free drug is the same on both sides, allowing calculation of the bound fraction. wuxiapptec.com
Ultrafiltration A centrifugal force is used to separate the free drug from the protein-bound drug through a semi-permeable membrane.
Ultracentrifugation High-speed centrifugation pellets the protein-bound drug, allowing the free drug concentration in the supernatant to be measured.

Organ Distribution Research in Animal Modelsevotec.com

Understanding where a drug distributes in the body is crucial for assessing its efficacy and potential toxicity. evotec.comnih.gov Animal models are used in preclinical studies to investigate the tissue distribution of a drug candidate. mdpi.comnih.gov These studies, often conducted using radiolabeled compounds, provide quantitative information on the concentration of the drug and its metabolites in various organs and tissues over time. nuvisan.comevotec.com

Whole-body autoradiography (QWBA) is a technique that provides a visual representation of the distribution of a radiolabeled drug throughout the entire animal body. evotec.com This method can identify tissues with high drug accumulation, which may be sites of either therapeutic action or potential toxicity. evotec.com It also provides information on whether the drug can cross important biological barriers, such as the blood-brain barrier. frontiersin.org

The selection of the animal model is critical and should ideally reflect the human situation as closely as possible. mdpi.com While rodent models are commonly used initially, larger animal models may be employed for more translatable results. mdpi.comnih.gov

Pharmacokinetic-Pharmacodynamic (PK/PD) Integration in Preclinical Settingsarvojournals.orgbioivt.comnuvisan.comugd.edu.mk

PK/PD modeling integrates the information on drug concentration over time (pharmacokinetics) with the drug's pharmacological effect (pharmacodynamics). ugd.edu.mknih.gov This approach is a powerful tool in drug development, helping to select optimal dosing regimens, predict clinical efficacy, and understand the relationship between drug exposure and biological response. ugd.edu.mknih.gov

Time-Course of Biological Response in Relation to Exposure

By measuring the biological response to a drug at various time points and correlating it with the corresponding drug concentrations in plasma or at the site of action, researchers can develop a PK/PD model. diva-portal.orgfrontiersin.org This model can describe the onset, intensity, and duration of the drug's effect. diva-portal.org

In preclinical settings, this involves measuring a specific biomarker or a physiological endpoint in animal models following drug administration and simultaneously collecting pharmacokinetic data. frontiersin.org For example, in oncology, the effect on tumor growth can be modeled in relation to the concentration of the anticancer drug. nih.gov For an antibiotic, the rate of bacterial killing can be linked to the drug's concentration profile. diva-portal.org

These preclinical PK/PD models are invaluable for:

Identifying the therapeutically effective concentration range.

Optimizing the dosing schedule to maintain the desired effect. ugd.edu.mk

Translating preclinical findings to predict human responses. ugd.edu.mk

While specific PK/PD data for this compound is not in the public domain, a typical preclinical study would involve administering this compound to an appropriate animal model, measuring its plasma concentrations over time, and simultaneously assessing a relevant pharmacodynamic endpoint related to its mechanism of action.

Table 4: Components of a Preclinical PK/PD Study

ComponentDescription
Pharmacokinetic (PK) Arm Serial blood samples are collected from animals after drug administration to determine the time course of drug concentration in plasma.
Pharmacodynamic (PD) Arm A relevant biological response (e.g., receptor occupancy, enzyme inhibition, change in a biomarker) is measured at various time points after drug administration.
PK/PD Modeling Mathematical models are used to establish a quantitative relationship between the drug concentration (PK) and the observed effect (PD). diva-portal.org

Dose-Response Modeling in Preclinical Species

Dose-response modeling is a fundamental component of preclinical pharmacodynamic research, designed to quantify the relationship between the administered dose of a compound and the intensity of the observed pharmacological effect. gu.se These studies are essential for determining a compound's potency and efficacy. In preclinical evaluations, various endpoints are measured to construct these models. gu.semdpi.com

For this compound, preclinical studies in rodent models focused on its dopamine-like activities. ncats.io Key pharmacodynamic effects observed included the induction of stereotyped behavior and the antagonism of haloperidol-induced catalepsy in rats. ncats.io Establishing a dose-response relationship for these effects would have been critical. By administering a range of doses and measuring the corresponding behavioral outcomes, researchers could model the concentration-effect relationship. This process helps in identifying the dose levels that produce a desired effect and is a cornerstone for designing further efficacy and safety studies. gu.se

Table 1: Illustrative Dose-Response Data for this compound in Preclinical Behavioral Models (Note: The following table is a representative example of how data from dose-response studies would be structured. Specific values for this compound are not publicly available.)

Preclinical ModelEndpoint MeasuredDose Range Studied (mg/kg)Observed Effect
RatAntagonism of Haloperidol-Induced CatalepsyData not publicly availableDose-dependent reduction in catalepsy scores
RatInduction of Stereotyped BehaviorData not publicly availableDose-dependent increase in stereotypy rating
6-OHDA-Lesioned MouseInduction of Contralateral RotationsData not publicly availableDose-dependent increase in rotational counts

Mechanistic PK/PD Modeling for Translational Research

Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling represents a sophisticated approach used in translational drug research to quantitatively describe the link between drug exposure and its therapeutic effect based on the underlying biological mechanisms. nih.govallucent.com Unlike empirical models, mechanistic models incorporate parameters for drug-specific properties (like target binding) and system-specific properties (like target density), allowing for more robust extrapolation from preclinical species to humans. nih.govallucent.com This modeling is crucial for understanding a drug's mechanism of action, predicting human efficacy, and optimizing dosing regimens. allucent.commdpi.com

For this compound, a mechanistic PK/PD model would aim to connect its concentration in the body (pharmacokinetics) to its dopamine-like activity (pharmacodynamics). ncats.io This involves mathematically describing key processes such as its distribution to the central nervous system, binding to dopamine (B1211576) receptors or transporters, and the subsequent cascade of events leading to observable behaviors like stereotypy. allucent.com By developing and validating such a model in preclinical species, researchers can simulate different dosing scenarios and predict the exposures needed to achieve a therapeutic effect in humans, thereby guiding clinical trial design. nih.govfrontiersin.org

Table 2: Illustrative Parameters in a Mechanistic PK/PD Model for this compound (Note: This table represents the types of parameters required for mechanistic modeling. Specific values are proprietary and not found in public literature.)

Parameter TypeParameterDescriptionValue for this compound
Pharmacokinetic (PK)Clearance (CL)The rate at which the drug is eliminated from the body.Data not publicly available
Pharmacokinetic (PK)Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Data not publicly available
Pharmacodynamic (PD)Receptor Affinity (Ki or Kd)The concentration of drug required to occupy 50% of the target receptors at equilibrium.Data not publicly available
Pharmacodynamic (PD)EmaxThe maximum possible pharmacological effect of the drug.Data not publicly available
SystemTarget Receptor Density (Bmax)The concentration of the target receptor in the tissue of interest (e.g., striatum).Data not publicly available

Bioanalytical Method Development for this compound and its Metabolites in Research Samples

Bioanalysis is a critical discipline within drug development that involves the quantitative measurement of drugs and their metabolites in biological fluids, such as plasma, urine, or tissue extracts. pharmanueva.co.thpnrjournal.com The development and validation of a robust bioanalytical method are essential for supporting preclinical PK studies. nih.govjgtps.com Modern bioanalytical laboratories widely use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and accuracy. pharmanueva.co.thstjude.org

The development of a bioanalytical method for this compound and its metabolites would involve several key stages. First, a sample preparation technique, such as protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), would be optimized to cleanly and efficiently extract the analytes from the biological matrix. pnrjournal.com Next, chromatographic conditions would be established to separate this compound and its metabolites from endogenous components. Finally, the mass spectrometer parameters would be tuned for sensitive and specific detection.

Before the method can be used for sample analysis, it must undergo a full validation process to demonstrate its reliability, as per regulatory guidelines. ich.org This validation assesses numerous performance characteristics to ensure the integrity of the data generated from preclinical research samples. pharmanueva.co.thjgtps.com

Table 3: Typical Validation Parameters for a Bioanalytical Method (Note: The table outlines standard validation requirements for a regulated bioanalytical method as per industry guidelines.)

Validation ParameterDescriptionTypical Acceptance Criteria (ICH M10) ich.org
Selectivity and SpecificityEnsures the method can differentiate the analyte from other substances in the sample, including metabolites and concomitant medications. ich.orgInterfering peak responses should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ). ich.org
Calibration Curve and LLOQDemonstrates the relationship between instrument response and known concentrations of the analyte. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.A minimum of 6 non-zero standards; correlation coefficient (r²) is typically ≥ 0.99. LLOQ accuracy within ±20%.
Accuracy and PrecisionAccuracy refers to how close the measured value is to the true value. Precision refers to the reproducibility of measurements.Mean accuracy within ±15% of nominal values (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ). ich.org
Matrix EffectAssesses the suppressive or enhancing effect of the biological matrix on analyte ionization.The coefficient of variation (CV%) of the IS-normalized matrix factor should not be greater than 15%.
StabilityEvaluates the chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Advanced Research Methodologies and Techniques Applicable to Moxiraprine Studies

Omics Technologies in Preclinical Research

Omics technologies offer a holistic view of the molecular landscape, enabling a comprehensive understanding of a drug's effects. biobide.comnih.gov In the context of Moxiraprine, these high-throughput methods are invaluable for identifying biological pathways affected by the compound and for discovering potential biomarkers. biobide.comresearchgate.net

Transcriptomics and Proteomics for Pathway Discovery

Transcriptomics and proteomics, the large-scale studies of RNA and proteins respectively, are powerful tools for discovering the biological pathways modulated by this compound. nih.govnih.gov By analyzing changes in gene and protein expression in response to the compound, researchers can identify the signaling and metabolic pathways that are activated or inhibited. dkfz.de This information is crucial for understanding the compound's mechanism of action. biobide.com

Integrative analysis of transcriptomic and proteomic data can provide insights that are not achievable with either dataset alone. nih.gov For instance, identifying discrepancies between mRNA and protein levels can reveal post-transcriptional regulatory mechanisms influenced by this compound. nih.gov Sophisticated analytical tools and databases, such as Ingenuity Pathway Analysis (IPA) and PathBank, can be utilized to interpret these large datasets and visualize the affected pathways. dkfz.depathbank.org This systems biology approach allows for a more complete picture of the cellular response to this compound. nih.govpathbank.org

Metabolomics for Understanding Metabolic Fate

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. frontiersin.orgbritannica.com This technology is particularly useful for elucidating the metabolic fate of this compound. By tracking the biotransformation of the compound and identifying its metabolites, researchers can gain insights into its pharmacokinetic profile and potential for drug-drug interactions. frontiersin.orgnih.gov

Advanced Imaging Techniques for In Vivo Studies

Advanced imaging techniques provide non-invasive windows into the biological effects of this compound within a living organism, offering crucial information on target engagement, biodistribution, and longitudinal effects. promega.cadvrphx.com

Molecular Imaging for Target Engagement and Distribution

Molecular imaging techniques, such as Positron Emission Tomography (PET), are instrumental in visualizing and quantifying the interaction of this compound with its intended biological targets in real-time. oncodesign-services.comfrontiersin.org By radiolabeling this compound, researchers can track its distribution throughout the body and determine the extent and duration of its engagement with specific receptors or enzymes in the brain. frontiersin.orgdrugtargetreview.com This allows for the confirmation of its mechanism of action and helps in understanding its pharmacokinetic and pharmacodynamic profiles. frontiersin.org

These techniques can also assess the specificity of this compound for its target and identify potential off-target binding, which is critical for evaluating its therapeutic window. oncodesign-services.com Multimodal imaging, combining techniques like PET with magnetic resonance imaging (MRI), can provide both functional and anatomical information, offering a more comprehensive picture of the drug's effects in vivo. nih.govresearchgate.net

Non-Invasive Longitudinal Monitoring in Animal Models

Non-invasive imaging modalities are essential for the longitudinal monitoring of this compound's effects in animal models of neuropsychiatric disorders. emory.edufrontiersin.org Techniques such as bioluminescence imaging (BLI) and fluorescence imaging allow for the repeated visualization of biological processes over time in the same animal. promega.cahenryford.com This reduces the number of animals required for a study and provides more statistically robust data by allowing each animal to serve as its own control. frontiersin.orgmediso.com

For example, if this compound is being investigated for its effects on neuroinflammation, reporter genes linked to inflammatory markers can be introduced into animal models. promega.ca Imaging the expression of these reporters over the course of treatment with this compound can provide a dynamic understanding of its anti-inflammatory efficacy. frontiersin.org Similarly, techniques like dual-energy X-ray absorptiometry (DXA) can be used for non-invasively monitoring changes in body composition that may be affected by the compound. nih.gov

Microfluidic and Organ-on-a-Chip Systems for In Vitro Modeling

Microfluidic and organ-on-a-chip (OoC) systems represent a significant advancement in in vitro modeling, offering more physiologically relevant platforms to study the effects of compounds like this compound compared to traditional 2D cell cultures. nih.govmdpi.com These micro-scale devices can recreate the complex three-dimensional microenvironments of tissues and organs, including the blood-brain barrier. researchgate.netcyprusjmedsci.com

By culturing relevant cell types, such as neurons and glial cells, within these systems, researchers can investigate the specific effects of this compound on cellular function, connectivity, and toxicity in a highly controlled environment that mimics the in vivo situation. researchgate.netnih.gov OoC models can incorporate fluid flow and mechanical forces, providing a more accurate representation of the physiological conditions within the brain. mdpi.comcyprusjmedsci.com These systems are valuable for high-throughput screening and for studying the mechanisms of action of neuroactive compounds like this compound in a human-relevant context, potentially reducing the reliance on animal models in early-stage drug development. mdpi.com

Table of Compounds Mentioned

Compound Name

Interactive Data Table: Advanced Research Methodologies for this compound

Methodology Sub-technique Application in this compound Research Key Insights
Omics Technologies Transcriptomics/Proteomics Pathway Discovery Identification of signaling and metabolic pathways modulated by this compound. dkfz.de
Metabolomics Understanding Metabolic Fate Elucidation of biotransformation, pharmacokinetic profile, and impact on endogenous metabolites. frontiersin.orgnih.gov
Advanced Imaging Molecular Imaging (PET) Target Engagement & Distribution Visualization and quantification of this compound's interaction with its biological targets. oncodesign-services.comfrontiersin.org
Non-Invasive Monitoring Longitudinal Effects in Animal Models Real-time tracking of therapeutic effects and physiological changes over time. promega.cafrontiersin.org

| In Vitro Modeling | Microfluidics/Organ-on-a-Chip | Mechanistic Studies | Investigation of cellular and network-level effects in a physiologically relevant human model. mdpi.comresearchgate.net |

Gene Editing Technologies (e.g., CRISPR-Cas9) for Target Validation in Research Models

The precise molecular targets of many psychoactive compounds, including this compound, can be challenging to definitively identify and validate. Gene-editing technologies, most notably the CRISPR-Cas9 system, represent a powerful methodology for the functional validation of drug targets in relevant biological systems. acs.orgtandfonline.com This approach allows for the precise knockout, knockdown, or modification of specific genes that encode for potential drug targets, such as neurotransmitter receptors or transporters. acs.orgresearchgate.net

While there are no published studies to date that have specifically employed CRISPR-Cas9 to validate the targets of this compound, this technology offers a clear path forward for future research. Based on its known pharmacological activities, this compound is understood to interact with dopaminergic and serotonergic systems. nih.govnih.gov Preclinical behavioral studies indicate that it possesses dopamine-like properties. nih.govgoogle.com

CRISPR-Cas9 could be utilized in neuronal cell lines or in animal models to systematically knock out or alter genes for various dopamine (B1211576) and serotonin (B10506) receptor subtypes. For instance, by creating cell lines or animal models that lack a specific dopamine receptor (e.g., D1 or D2 receptors), researchers could then expose these models to this compound and observe whether the compound's characteristic effects are diminished or absent. Such an outcome would provide strong evidence that the knocked-out receptor is a direct and necessary target for the action of this compound.

This gene-editing approach offers a significant advantage over traditional pharmacological blockade, as it provides a much higher degree of target specificity, thereby reducing the potential for confounding off-target effects. researchgate.net The ability to generate knockout cell lines or animal models can definitively link a specific gene to a drug's mechanism of action, a critical step in modern drug discovery and development.

The application of CRISPR-Cas9 in this context would involve the design of guide RNAs (sgRNAs) that are specific to the gene of interest (e.g., the gene encoding a dopamine receptor). These sgRNAs would then direct the Cas9 nuclease to the target gene, creating a double-strand break and leading to the functional disruption of the gene. researchgate.net By comparing the response to this compound in these gene-edited models to wild-type controls, a clear understanding of the compound's molecular targets can be established.

Detailed Research Findings

Preclinical research has provided initial insights into the behavioral pharmacology of this compound. These studies have primarily been conducted in rodent models to characterize its effects on the central nervous system.

One key study investigated the dopamine-like activities of this compound (referred to as CM 30366) in mice and rats. nih.gov The findings from this research indicated that this compound is a potent, atypical dopamine-like agent. nih.gov The table below summarizes some of the key behavioral effects observed in this study.

Behavioral TestAnimal ModelObserved Effect of this compound (CM 30366)Implication
Stereotyped BehaviorRatsInduction of stereotyped behaviorSuggests dopamine agonist activity
Haloperidol-induced CatalepsyRatsAntagonism of catalepsyIndicates dopamine receptor interaction
6-OHDA Lesioned ModelMiceInducement of contralateral rotationsConfirms dopamine-like activity in a model of dopamine depletion
Motor ActivityMiceSlight increase in motility at low dosesModulatory effect on motor function

Another study explored the effects of this compound in the context of serotonin neurotransmission and aggressive behavior in rats. nih.gov This research identified this compound as a metabolite of Minaprine (B1677143) and examined its ability to inhibit mouse-killing behavior (muricide), a model used to screen for antidepressant activity. nih.gov The key findings are presented in the table below.

Behavioral ModelAnimal ModelEffect of this compound (CM 30366)Comparison to Related Compounds
Mouse-Killing Behavior (MKB)Killer RatsInhibition of MKB without sedationSimilar inhibitory effect to Minaprine and SR 95191 when administered intraperitoneally.
MKB in PCPA-treated and Raphe-lesioned RatsKiller RatsLess efficient in inhibiting MKBContrasts with SR 95191, which showed similar efficacy across all killer rat models.

These studies collectively suggest that this compound has a complex pharmacological profile, with interactions in both the dopamine and serotonin systems. Its characterization as a metabolite of Minaprine is also a critical finding, as it indicates that some of the therapeutic effects of Minaprine may be mediated through its conversion to this compound. nih.gov

Drug Discovery and Translational Research Concepts Applied to Moxiraprine

Lead Optimization Strategies in Preclinical Development

The journey from a promising hit compound to a viable drug candidate is a meticulous process of refinement known as lead optimization. For a compound like Moxiraprine, this phase would involve iterative chemical modifications to enhance its therapeutic potential while minimizing undesirable characteristics.

Balancing Potency, Selectivity, and Preclinical Drug-Like Properties

A crucial aspect of lead optimization is achieving a harmonious balance between multiple, often conflicting, parameters. frontiersin.orgoaepublish.com High potency at the desired biological target is a primary objective, but it must not come at the cost of poor selectivity or unfavorable drug-like properties. reactionbiology.comfrontiersin.org

Selectivity is paramount to minimize off-target effects, which can lead to adverse events. For a neuropsychiatric agent, this would involve screening against a panel of receptors, enzymes, and ion channels to ensure specific action on the intended pathway. nih.govresearchgate.net

Simultaneously, "drug-like" properties, often encompassed by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), are critical for a compound's success. frontiersin.org These properties determine whether a compound can reach its target in the body in sufficient concentrations and for an adequate duration, without causing toxicity. bioivt.compistoiaalliance.org For instance, a highly potent compound that is rapidly metabolized and cleared from the body may not achieve the desired therapeutic effect. mdpi.com

A conceptual representation of balancing these properties for a hypothetical this compound analog is presented in the interactive table below.

Compound IDTarget Potency (Ki, nM)Selectivity (Fold vs. Off-Target)Solubility (µg/mL)Metabolic Stability (t½, min)
MXP-0011550530
MXP-00281202545
MXP-00325801590
MXP-004121501060

This table is a hypothetical representation for illustrative purposes.

Multi-Parameter Optimization in Chemical Series

To systematically navigate the complexities of balancing multiple properties, medicinal chemists often employ multi-parameter optimization (MPO) strategies. oaepublish.comjustia.comcollaborativedrug.com MPO involves defining a set of desired attributes for a drug candidate and then using computational models and scoring functions to guide the synthesis and testing of new chemical analogs. justia.comcollaborativedrug.com This data-driven approach allows for the simultaneous optimization of potency, selectivity, and ADMET properties across a chemical series. wellbeingintlstudiesrepository.org

Preclinical Candidate Selection Research Considerations

The culmination of the lead optimization phase is the selection of a preclinical candidate for further development. This decision is based on a comprehensive evaluation of all available data. The chosen candidate must not only demonstrate compelling efficacy in relevant in vitro and in vivo models but also possess a promising safety and pharmacokinetic profile.

For a compound like this compound, this would involve demonstrating activity in animal models of the target disease state. oaepublish.comfrontiersin.orggardp.org The selection process is a critical juncture, as it commits significant resources to the subsequent, more extensive and costly stages of preclinical and clinical development.

Conceptual Frameworks for Translational Research from Preclinical to Later Stages

Translational research aims to bridge the gap between laboratory findings and clinical applications, ensuring that preclinical discoveries translate into effective therapies for patients.

Bridging In Vitro and In Vivo Data for Compound Progression

A key challenge in drug development is correlating the results from in vitro assays with the in vivo effects observed in animal models and, ultimately, in humans. nih.gov For a compound like this compound, establishing a clear relationship between its potency in cell-based assays and its efficacy in animal models would be a critical step. This correlation, often referred to as the in vitro-in vivo correlation (IVIVC), provides confidence that the compound's mechanism of action is well-understood and that the preclinical models are predictive of its potential clinical utility.

Biomarker Development for Preclinical Validation

Biomarkers are measurable indicators of a biological state or condition and play a crucial role in translational research. In the preclinical development of a compound like this compound, biomarkers could be used to:

Confirm target engagement: Demonstrating that the drug is interacting with its intended molecular target in a living organism.

Provide early evidence of efficacy: Showing a physiological response that is expected to correlate with a clinical benefit.

Monitor for potential safety issues: Identifying early signs of toxicity.

The development of robust and validated biomarkers in the preclinical phase can significantly de-risk the transition to clinical trials and provide valuable tools for monitoring treatment response and safety in patients.

Future Research Trajectories and Unexplored Avenues for Moxiraprine

Emerging Target Classes and Disease Areas for Preclinical Exploration

While the precise molecular targets of Moxiraprine are not extensively documented in publicly available literature, its classification as a pyrimidine (B1678525) derivative provides a rational basis for exploring its activity in various disease contexts. Pyrimidine scaffolds are integral to a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. gsconlinepress.comorientjchem.org This suggests that the therapeutic applicability of this compound may extend beyond its initial conception.

Future preclinical research could systematically screen this compound and its analogues against emerging target classes. One patent document mentions that the mechanism of action for a group of compounds including this compound involves interaction with calcium channels, suggesting a potential role in conditions modulated by calcium signaling. googleapis.com

The diverse biological functions of pyrimidine derivatives, as documented in numerous studies, offer a roadmap for exploring new indications for this compound. These compounds have shown promise as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents. gsconlinepress.comorientjchem.org Moreover, the search for novel therapies for complex multifactorial diseases like multiple sclerosis and other neurodegenerative conditions is a key focus of modern drug discovery. nih.govnih.gov Preclinical models for these diseases could be employed to investigate this compound's potential neuroprotective or immunomodulatory effects. nih.govnih.gov

Table 1: Potential Disease Areas for Preclinical Exploration of this compound Based on its Pyrimidine Core

Disease Category Rationale for Exploration Potential Targets
Oncology Pyrimidine derivatives are known to act as anticancer agents. gsconlinepress.comorientjchem.org Kinases, enzymes in nucleotide synthesis, growth factor receptors (e.g., EGFR-TK). gsconlinepress.com
Inflammatory Disorders Many pyrimidine analogues exhibit potent anti-inflammatory effects. gsconlinepress.com p38α MAP kinase, cytokine signaling pathways. gsconlinepress.comnih.gov
Infectious Diseases The pyrimidine nucleus is a key component of various antibacterial and antiviral drugs. orientjchem.orgnih.gov Bacterial enzymes, viral replication machinery.

| Neurodegenerative Diseases | There is a growing need to identify compounds that can modulate neuroinflammation or excitotoxicity. nih.gov | Calcium channels, glutamate (B1630785) receptors, inflammatory pathways in the CNS. googleapis.comnih.gov |

Novel Delivery System Research for Enhanced Preclinical Pharmacological Profiles

The translation of a promising compound into a viable therapeutic is often limited by its pharmacokinetic properties, such as poor solubility, low bioavailability, or instability. ijpsjournal.com Novel drug delivery systems (NDDS) offer a powerful strategy to overcome these preclinical challenges. bajajfinserv.in Research into advanced formulations for this compound could significantly enhance its preclinical performance and therapeutic potential.

Lipid-based and polymer-based nanoparticles are at the forefront of NDDS research. japsonline.com These systems can encapsulate hydrophobic compounds like many pyrimidine derivatives, improving their solubility and protecting them from premature degradation. japsonline.commdpi.com Formulations such as liposomes, solid lipid nanoparticles, and micelles can be engineered to control the release of the encapsulated drug, potentially leading to more sustained therapeutic effects and improved preclinical outcomes. ijpsjournal.comjapsonline.com

Another promising avenue is the development of this compound prodrugs. justia.comgoogleapis.com A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body. This approach can be used to improve absorption, distribution, metabolism, and excretion (ADME) properties. For instance, attaching a lipophilic moiety like docosahexaenoic acid (DHA) has been explored to alter tissue selectivity. googleapis.com Preclinical studies could design and evaluate various prodrugs of this compound to optimize its delivery to specific tissues or to enhance its oral bioavailability. justia.com

Table 2: Novel Drug Delivery Systems for Preclinical Enhancement of this compound

Delivery System Preclinical Objective Potential Advantages
Liposomes Enhance solubility, protect from degradation, enable targeted delivery. ijpsjournal.com Biocompatible; can carry both hydrophilic and hydrophobic drugs.
Polymeric Nanoparticles Improve oral bioavailability, control release profile. japsonline.com High stability; surface can be modified for targeting.
Prodrugs Improve membrane permeability, enhance bioavailability, minimize side effects. justia.com Can be designed to target specific enzymes for activation.
Micelles Solubilize poorly water-soluble drugs. japsonline.com Small size allows for efficient accumulation in certain tissues.

| Transdermal Systems | Provide sustained drug release, bypass first-pass metabolism. ijpsjournal.com | Non-invasive, improved patient compliance. |

Combination Research Strategies with Other Preclinical Agents

The therapeutic paradigm, particularly in complex diseases like cancer, is shifting from monotherapy towards combination treatments. nki.nl Combining drugs with different mechanisms of action can lead to synergistic efficacy, reduce the likelihood of drug resistance, and allow for lower doses of individual agents, potentially improving the benefit-risk profile. nih.goveuropa.eu

Future preclinical research should investigate this compound in combination with other agents. The choice of combination partners would depend on the confirmed or hypothesized mechanism of action of this compound. For example, if preclinical studies confirm anti-inflammatory activity, this compound could be combined with a standard-of-care anti-inflammatory drug to assess synergistic effects in animal models of inflammatory disease.

In oncology, a promising strategy involves combining a targeted agent with immunotherapy. qimrb.edu.au Preclinical research has shown that some drugs can make "dormant" cancer cells visible to the immune system, thereby enhancing the efficacy of immunotherapies. qimrb.edu.au If this compound demonstrates cytotoxic or cell-cycle-modulating effects in cancer cell lines, it could be tested in combination with checkpoint inhibitors in preclinical tumor models. Similarly, in infectious diseases, combining antivirals with different targets is a validated strategy to improve outcomes and prevent resistance, as seen in studies with influenza treatments. plos.org The evaluation of such combinations in diverse preclinical models is essential to understand the nature of the drug interaction and identify the most promising strategies for clinical development. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

AI and ML algorithms can be employed at multiple stages of preclinical research:

Target Identification and Validation: AI can analyze vast datasets from genomics, proteomics, and the scientific literature to predict and prioritize new molecular targets for this compound or its derivatives. itif.orgpharmajournalist.com

Predictive Modeling: ML models can be trained on existing chemical and biological data to predict the ADME and toxicity (ADMET) properties of new this compound analogues before they are synthesized. nih.govaiforia.com This in silico screening reduces the time and resources spent on compounds with unfavorable profiles.

Generative Molecular Design: AI can design novel molecules from the ground up, using the this compound scaffold as a starting point, to optimize for multiple parameters simultaneously, such as potency against a target and desirable pharmacokinetic properties. nih.gov

Biomarker Discovery: By analyzing data from preclinical studies, ML can help identify potential biomarkers that correlate with the response to this compound. itif.org This is crucial for designing more efficient future clinical trials and for personalized medicine.

Table 3: AI and Machine Learning Applications in Preclinical this compound Research

Application Area Specific Task Desired Outcome
Drug Discovery Analyze multi-omics data to identify novel targets. itif.org Propose new therapeutic indications for this compound.
Predictive Toxicology Build models to predict potential toxicities in silico. aiforia.com Prioritize compounds with better safety profiles for synthesis.
Lead Optimization Generate novel derivatives with improved properties using generative algorithms. nih.gov Accelerate the identification of a clinical candidate.

Q & A

Q. What are the established synthetic pathways for Moxiraprine, and how can researchers optimize reaction yields?

To evaluate synthetic routes, researchers should:

  • Compare yields across solvent systems (e.g., polar vs. non-polar) and catalysts using controlled kinetic studies .
  • Characterize intermediates via HPLC-MS to identify bottlenecks in multi-step syntheses .
  • Apply Design of Experiments (DoE) to optimize temperature, stoichiometry, and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural purity?

Prioritize:

  • ¹H/¹³C NMR for verifying functional groups and stereochemistry .
  • HPLC-PDA to quantify impurities (>0.1% threshold) using validated pharmacopeial protocols .
  • X-ray crystallography for absolute configuration confirmation, requiring single-crystal samples .

Q. How should researchers design in vitro assays to assess this compound’s mechanism of action?

  • Use dose-response curves (IC₅₀/EC₅₀ calculations) in target-specific assays (e.g., enzyme inhibition) .
  • Include positive/negative controls (e.g., known inhibitors) and replicate experiments to minimize batch variability .
  • Validate findings with orthogonal methods (e.g., SPR for binding affinity) .

Q. What ethical guidelines apply to preclinical studies involving this compound?

  • Follow OECD 423 for acute toxicity testing in rodents, including humane endpoints .
  • Document compliance with institutional animal care committees (IACUC) and ARRIVE 2.0 reporting standards .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Conduct ADME studies to evaluate bioavailability, protein binding, and metabolic stability (e.g., liver microsome assays) .
  • Use PBPK modeling to simulate tissue distribution and identify pharmacokinetic barriers .
  • Cross-validate in vivo results with human-relevant models (e.g., organoids or transgenic animals) .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in this compound studies?

  • Apply non-linear regression (e.g., Hill equation) to model dose-response relationships .
  • Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, ensuring power analysis (α=0.05, β=0.2) .
  • Address outliers via Grubbs’ test or robust regression methods .

Q. How can researchers mitigate batch-to-batch variability in this compound formulation studies?

  • Implement Quality by Design (QbD) principles to define critical material attributes (CMAs) .
  • Characterize particle size distribution (PSD) and polymorphism via DSC/XRD .
  • Use accelerated stability testing (ICH Q1A guidelines) to predict shelf-life under stress conditions .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

  • Perform molecular docking against databases like ChEMBL or PubChem to identify potential off-targets .
  • Apply QSAR models trained on ADMET endpoints to prioritize high-risk interactions .
  • Validate predictions with kinome-wide selectivity panels .

Q. What methodologies are recommended for synthesizing and testing this compound analogs with improved solubility?

  • Use prodrug strategies (e.g., phosphate ester derivatives) and assess logP/logD shifts .
  • Screen analogs in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal solubility .
  • Apply machine learning (e.g., Random Forest) to correlate structural descriptors with solubility .

Q. How can researchers address conflicting literature reports on this compound’s metabolic pathways?

  • Perform isotope-labeling studies (e.g., ¹⁴C-Moxiraprine) to trace metabolite formation in hepatocytes .
  • Compare CYP450 isoform contributions across species (human vs. rodent liver microsomes) .
  • Use HR-MS/MS for definitive metabolite identification, referencing HMDB or METLIN databases .

Methodological Resources

  • Experimental Reproducibility : Document protocols in alignment with MIAME (microarray) or ARRIVE (in vivo) guidelines .
  • Data Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting results .
  • Literature Review : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.